Ethyl 2-ethoxy-2-phenylacetate
Description
Ethyl 2-ethoxy-2-phenylacetate is an ester derivative characterized by a phenyl group and an ethoxy substituent at the α-carbon of the acetate backbone.
Properties
IUPAC Name |
ethyl 2-ethoxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-11(12(13)15-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXJOUJGAZJMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297710 | |
| Record name | NSC117457 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79309-63-0 | |
| Record name | NSC117457 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC117457 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-ethoxy-2-phenylacetate can be synthesized through the esterification of phenylacetic acid with ethanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid . Another method involves the treatment of benzyl cyanide with ethanol and hydrogen chloride or sulfuric acid .
Industrial Production Methods: In industrial settings, the Williamson ether synthesis is commonly employed. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethoxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH_4) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed:
Oxidation: Phenylacetic acid or phenylacetone.
Reduction: Ethyl 2-ethoxy-2-phenylethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethoxy-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-2-phenylacetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release phenylacetic acid, which can then participate in further biochemical reactions . The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs, their substituents, and similarity scores derived from molecular comparisons:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: Ethyl 2-ethoxy-2-phenylacetate’s ethoxy group (-OCH₂CH₃) is electron-donating, contrasting with analogs like Ethyl 2-(2-cyanophenyl)acetate, where the cyano group (-CN) increases electrophilicity. This difference influences reactivity in nucleophilic acyl substitution .
- Bioactivity: Fluorinated analogs (e.g., Ethyl 2-(2-fluorophenyl)acetate) exhibit enhanced metabolic stability, making them preferred in drug development over non-halogenated counterparts .
Physicochemical Properties
| Property | This compound | Ethyl 2-Phenylacetoacetate | Ethyl 2-(2-Fluorophenyl)acetate |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₆O₃ (inferred) | C₁₂H₁₄O₃ | C₁₀H₁₁FO₂ |
| Molecular Weight (g/mol) | ~208.25 | 206.2 | 182.19 |
| Functional Groups | Ethoxy, ester | β-Ketoester | Fluorophenyl, ester |
| Stability | Moderate (ester hydrolysis) | Sensitive to enolization | High (C-F bond stability) |
Notes:
- Ethyl 2-phenylacetoacetate’s β-ketoester group enables keto-enol tautomerism, which is absent in this compound, limiting its utility in condensation reactions .
- Fluorinated derivatives exhibit higher lipophilicity (logP ~2.5) compared to non-fluorinated analogs (~2.0), affecting membrane permeability .
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